1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

描述

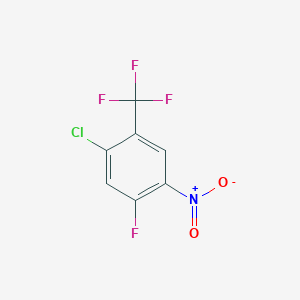

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 908009-54-1) is a halogenated aromatic compound with the molecular formula C₇H₂Cl₄FNO₂ and a molecular weight of 292.91 g/mol . It features a benzene ring substituted with chlorine (position 1), fluorine (position 5), nitro (position 4), and trifluoromethyl (position 2) groups. This structural complexity confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical synthesis . Its synthesis involves multi-step halogenation and nitration reactions, as outlined in industrial production processes .

属性

IUPAC Name |

1-chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGABOSIUTLTMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-(trifluoromethyl)benzene followed by fluorination. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反应分析

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chloro group with an amine or alkoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly affecting the trifluoromethyl group under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

作用机制

The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Substituent Positioning and Functional Group Variations

The following table compares key structural and functional differences:

Physical and Chemical Properties

- Boiling Points: Derivatives like 1-nitro-3-(trifluoromethyl)benzene boil at 202.2°C . The addition of chlorine and fluorine in the target compound likely increases molecular weight and polarity, raising boiling points compared to non-halogenated analogs.

- Solubility : Methoxy-substituted derivatives (e.g., 1-Chloro-5-methoxy-...) exhibit improved solubility in polar solvents due to the electron-donating OCH₃ group . In contrast, the fluorine and nitro groups in the target compound enhance electrophilicity but reduce solubility in aqueous media .

Research Findings and Industrial Relevance

- Synthesis Efficiency : The target compound’s synthesis involves sequential nitration and halogenation steps, achieving moderate yields (~77–79%) . Methoxy-substituted analogs require milder conditions due to reduced steric hindrance .

- Agrochemical Performance: Fluorinated analogs exhibit superior pesticidal activity compared to non-fluorinated versions. For example, nitrofluorfen (derived from 2-Chloro-5-nitrobenzotrifluoride) is less effective in fluorinated soils than fluorine-containing derivatives .

生物活性

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, with the chemical formula CHClFNO and CAS number 862874-18-8, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including toxicity, sensitization potential, and effects on various biological systems.

- Molecular Weight : 243.54 g/mol

- Structure : The compound features a benzene ring substituted with chlorine, fluorine, nitro, and trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Toxicity : Studies have indicated that the compound does not cause serious systemic health effects following repeated oral exposure. However, it has shown some liver and kidney effects at high doses.

- Sensitization Potential : The compound demonstrated weak sensitization potential in studies involving lymphocyte proliferation assays.

Repeat Dose Toxicity

In a study involving repeated oral exposure in B6C3F1 mice, the following observations were made:

- Doses Administered : 0, 10, 50, 400, or 1000 mg/kg body weight/day.

- Findings :

Dermal Exposure

The dermal toxicity studies revealed:

- Increased liver weights and centrilobular hepatocyte hypertrophy at higher concentrations.

- Chronic nephropathy was observed in male rats starting from doses of 50 mg/kg .

Sensitization Studies

A Local Lymph Node Assay (LLNA) was performed to assess the sensitization potential:

- Stimulation Indices (SI) were reported as follows:

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。